OMDM-2

Übersicht

Beschreibung

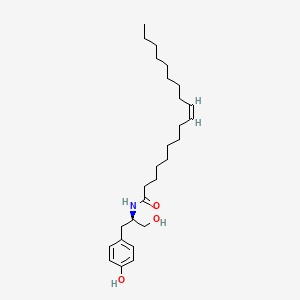

OMDM-2 is a selective and metabolically stable inhibitor of anandamide cellular uptake. It has a molecular formula of C27H45NO3 and a molecular weight of 431.65 g/mol . This compound is known for its ability to inhibit the uptake of anandamide, a naturally occurring endocannabinoid, with a Ki value of 3.0 μM .

Wissenschaftliche Forschungsanwendungen

OMDM-2 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Mechanismen der Anandamid-Aufnahme und ihrer Hemmung zu untersuchen.

Biologie: Es wird in biologischen Studien verwendet, um die Rolle von Anandamid in zellulären Prozessen und seine Interaktionen mit Rezeptoren zu verstehen.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die mit dem Endocannabinoid-System zusammenhängen, wie z. B. Schmerzen und Entzündungen.

Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, wird this compound in Forschung und Entwicklung eingesetzt, um neue Wirkstoffkandidaten zu erforschen, die auf das Endocannabinoid-System abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die zelluläre Aufnahme von Anandamid hemmt. Es bindet selektiv an die Transportproteine, die für die Aufnahme von Anandamid verantwortlich sind, und verhindert so seine Rückresorption in die Zellen. Dies führt zu erhöhten Anandamidspiegeln im extrazellulären Raum und verstärkt so seine Signalwirkungen. This compound zeigt eine geringe Affinität zu den Cannabinoid-Rezeptoren CB1 und CB2 und hat eine minimale Aktivität an Vanilloid-Rezeptoren .

Wirkmechanismus

OMDM-2, also known as (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide, is a potent, selective, and metabolically stable compound . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

This compound primarily targets the endocannabinoid system (ECS) . The ECS is composed of endogenous cannabinoids, components involved in their synthesis, transport, and degradation, and a variety of cannabinoid receptors . This compound is a potent inhibitor of anandamide cellular uptake (ACU) .

Mode of Action

This compound inhibits the cellular uptake of anandamide, a key endocannabinoid . This inhibition increases the concentration of anandamide in the synaptic cleft, enhancing its interaction with cannabinoid receptors . This compound shows poor affinity for either CB1 or CB2 receptors in rat brain and spleen membranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting the uptake of anandamide, this compound increases the availability of anandamide to interact with cannabinoid receptors, thereby modulating the endocannabinoid signaling pathway .

Pharmacokinetics

This compound is metabolically stable . It shows poor affinity for CB1 and CB2 receptors, and has almost no activity at vanilloid receptors

Result of Action

The inhibition of anandamide uptake by this compound leads to an increase in anandamide levels in the synaptic cleft . This results in enhanced endocannabinoid signaling, which can have various effects depending on the specific physiological context . For example, in one study, the highest dose of this compound significantly increased the threshold frequency required for medial forebrain bundle intracranial self-stimulation .

Biochemische Analyse

Biochemical Properties

OMDM-2 interacts with various enzymes, proteins, and other biomolecules. It is specifically designed to be a potent and selective inhibitor of the cellular uptake of anandamide . Structurally, this compound is the amide of ®-tyrosinol with oleic acid . In RBL-2H3 cells, this compound inhibits the cellular uptake of tritiated anandamide with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to reduce social interaction, providing further evidence for transporter-mediated endocannabinoid release . The compound’s ability to inhibit anandamide uptake can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular uptake mechanism of anandamide. It acts as a potent inhibitor, preventing the uptake and thereby increasing the concentration of anandamide in the cellular environment . This can lead to changes in gene expression and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

Given its metabolic stability , it can be inferred that this compound may have long-term effects on cellular function, particularly in in vitro or in vivo studies focusing on endocannabinoid systems.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the endocannabinoid system. By inhibiting the uptake of anandamide, it can affect the concentration of this endocannabinoid in the cellular environment, potentially impacting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Die Synthese von OMDM-2 umfasst mehrere Schritte, beginnend mit der Herstellung der Schlüsselzwischenprodukte. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Herstellung eines Schlüsselzwischenprodukts durch eine Reihe von Reaktionen, einschließlich Alkylierung und Hydrolyse.

Kupplungsreaktion: Das Zwischenprodukt wird dann mit einer anderen Verbindung gekoppelt, um das gewünschte Produkt zu bilden.

Analyse Chemischer Reaktionen

OMDM-2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

OMDM-2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Selektivität und metabolischen Stabilität einzigartig. Zu ähnlichen Verbindungen gehören:

OMDM-1: Ein weiterer Inhibitor der Anandamid-Aufnahme, jedoch mit unterschiedlichen Selektivitäts- und Stabilitätsprofilen.

This compound zeichnet sich durch seine spezifische Hemmung der Anandamid-Aufnahme aus, ohne signifikante Aktivität an anderen Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung des Endocannabinoid-Systems macht .

Eigenschaften

IUPAC Name |

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-HAAQQRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616884-63-0 | |

| Record name | OMDM-2 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMDM-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide (OMDM-2)?

A1: this compound acts as an endocannabinoid reuptake inhibitor. [, , ] This means it prevents the reabsorption of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) back into cells, leading to increased levels of these signaling molecules in the synaptic cleft. [, ] This enhanced endocannabinoid signaling can then influence various physiological processes.

Q2: How does the structure of this compound contribute to its activity as an endocannabinoid reuptake inhibitor?

A2: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, some insights can be drawn. A study comparing various N-alkylamides suggests that the presence of a 9Z,12Z double-bond system in the linoleoyl group might play a crucial role in mimicking the arachidonoyl moiety of endocannabinoids, contributing to the cannabimimetic effects. [] This structural similarity could be a key factor in this compound's ability to interact with endocannabinoid transport mechanisms.

Q3: What are the potential therapeutic applications being investigated for this compound?

A3: Research suggests potential applications for this compound in various areas:

- Cancer: this compound has demonstrated antitumor potential both alone and in combination with existing chemotherapeutic drugs. [, ] It shows synergistic effects with curcumin in human breast cancer and glioblastoma cells. [, ] Additionally, it exhibits antiangiogenic properties in a murine model of Ehrlich ascites carcinoma, suggesting its potential as an anticancer agent by inhibiting tumor blood vessel formation. []

- Sleep Disorders: Studies in rats show that this compound administration promotes sleep and reduces extracellular dopamine levels. [] This indicates a potential for treating sleep disorders, though further research is needed to confirm this effect in humans.

Q4: Are there any known sex-specific effects of this compound in preclinical models?

A4: Interestingly, studies in maternally deprived rat pups reveal sex-dependent effects of this compound. While it reduces stress-induced neuronal degeneration and glial cell changes in male pups, these effects are not as pronounced in females. [, ] This highlights the importance of considering sex as a biological variable in future research on this compound and its therapeutic applications.

Q5: Does this compound exhibit any off-target effects?

A5: One study revealed that this compound administration could reduce social interaction in rodents. [] While the underlying mechanism remains unclear, it suggests potential off-target effects that warrant further investigation, especially considering potential therapeutic applications in psychiatric conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.